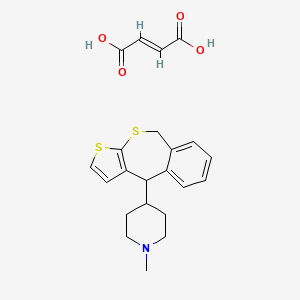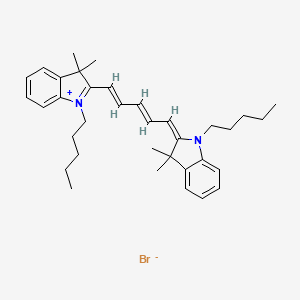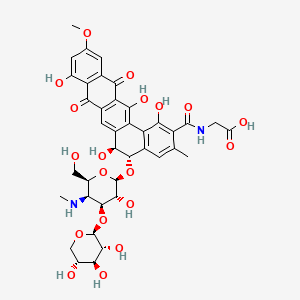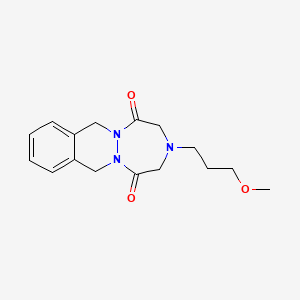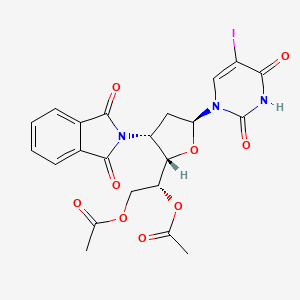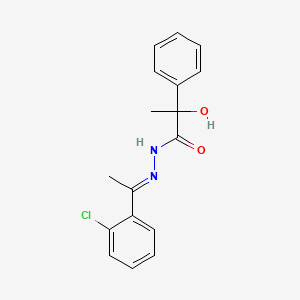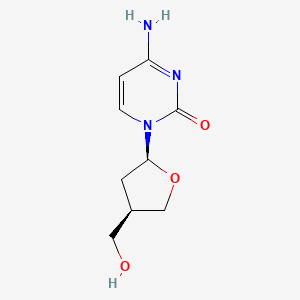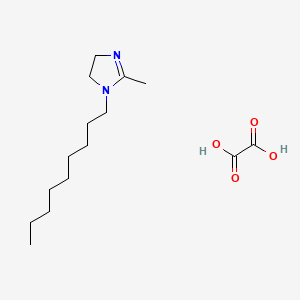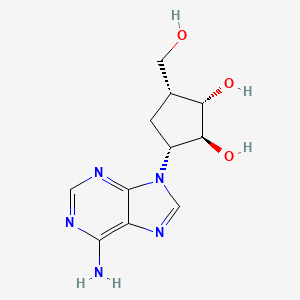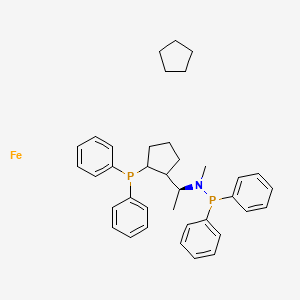
cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron is a complex organometallic compound. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. This particular compound features iron as the central metal atom, coordinated with phosphanyl and cyclopentyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron typically involves the coordination of iron with the respective ligands. The process may include:
Ligand Preparation: Synthesis of the phosphanyl and cyclopentyl ligands.
Coordination Reaction: Combining the ligands with an iron precursor under controlled conditions, such as specific temperature and pressure.
Purification: Isolation and purification of the final product using techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized for yield and purity, and the process is monitored using advanced analytical techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the iron center is oxidized.
Reduction: Reduction reactions may involve the reduction of the iron center or the ligands.
Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, or other oxidizing agents.
Reducing Agents: Hydrogen gas, sodium borohydride, or other reducing agents.
Solvents: Organic solvents like toluene, dichloromethane, or ethanol.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield iron oxides, while substitution reactions may produce new organometallic complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may be used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Synthesis: It can be a precursor for synthesizing other organometallic compounds.
Biology
Biochemical Studies: The compound may be used to study metal-ligand interactions in biological systems.
Medicine
Drug Development:
Industry
Material Science: Applications in developing new materials with unique properties, such as magnetic or electronic materials.
Wirkmechanismus
The mechanism of action involves the interaction of the iron center with the ligands, leading to various chemical transformations. The molecular targets and pathways depend on the specific application, such as catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentadienyliron dicarbonyl dimer
- Iron pentacarbonyl
- Ferrocene
Uniqueness
Cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron is unique due to its specific ligand structure, which may impart distinct reactivity and properties compared to other iron-based organometallic compounds.
Eigenschaften
Molekularformel |
C37H45FeNP2 |
|---|---|
Molekulargewicht |
621.6 g/mol |
IUPAC-Name |
cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron |
InChI |
InChI=1S/C32H35NP2.C5H10.Fe/c1-26(33(2)35(29-20-11-5-12-21-29)30-22-13-6-14-23-30)31-24-15-25-32(31)34(27-16-7-3-8-17-27)28-18-9-4-10-19-28;1-2-4-5-3-1;/h3-14,16-23,26,31-32H,15,24-25H2,1-2H3;1-5H2;/t26-,31?,32?;;/m0../s1 |
InChI-Schlüssel |
AEEJPQSNIIFGAZ-DMAOYICYSA-N |
Isomerische SMILES |
C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] |
Kanonische SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



